

# Preclinical Profile of ALV2: A Selective Helios Degrader for Immunotherapy

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Compound of Interest		
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BOSTON, MA – Preclinical research unveils **ALV2**, a novel small molecule designed to selectively induce the degradation of the transcription factor Helios (IKZF2). Developed as a potential immunotherapeutic agent, **ALV2** operates by hijacking the body's natural protein disposal system to eliminate a key protein involved in maintaining the suppressive function of regulatory T cells (Tregs). This targeted protein degradation approach offers a promising new strategy to enhance anti-tumor immunity.

**ALV2** is a derivative of a medicinal chemistry program that also yielded ALV1, a compound capable of degrading both Helios and the related Ikaros family protein, Ikaros (IKZF1). In contrast, **ALV2** demonstrates preferential degradation of Helios, a characteristic that could offer a more targeted immunomodulatory effect.[1] The mechanism of action for **ALV2** involves recruiting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to Helios, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

# Quantitative In Vitro and In Vivo Findings

Preclinical evaluation of **ALV2** has demonstrated its potent and selective activity in both cellular and animal models.

# **In Vitro Degradation Profile**



In Jurkat cells, a human T lymphocyte cell line, **ALV2** preferentially induced the degradation of Helios over Ikaros.[1] This selectivity was further confirmed in primary human T cells. Proteome-wide analysis in human Tregs revealed that **ALV2** primarily promotes the degradation of Helios and its close homolog Eos (IKZF4), with minimal off-target effects.[1]

Compound	Target Proteins Degraded	Cell Type	Key Findings
ALV2	Helios (IKZF2), Eos (IKZF4)	Jurkat, Human Tregs	Preferential degradation of Helios/Eos.[1]
ALV1	Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4)	Jurkat, Human Tregs	Pan-Ikaros family degradation activity.[1]
Lenalidomide	Ikaros (IKZF1)	-	Selective for Ikaros degradation.[1]
CC-885	Ikaros (IKZF1), GSPT1	-	Degrades both Ikaros and GSPT1.[1]

# **In Vivo Activity**

The in vivo efficacy of **ALV2** was assessed in a humanized CrbnI391V/I391V knock-in mouse model, which permits the study of imide-induced protein degradation. Administration of **ALV2** to these mice resulted in the selective degradation of Helios in splenic CD4+ FoxP3+ Tregs, without significantly affecting Ikaros levels.[1] This finding confirms that **ALV2** can achieve its intended selective protein degradation in a living organism.

# **Experimental Protocols**

The preclinical evaluation of **ALV2** involved a series of key experiments to determine its mechanism of action, selectivity, and efficacy.

### **Immunoblotting**

Objective: To visually confirm the degradation of target proteins.



Method: Jurkat cells were treated with ALV1, ALV2, or control compounds. Cell lysates were
then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The
membrane was probed with specific antibodies against Ikaros, Helios, and GSPT1 to detect
the levels of these proteins. Co-administration with the proteasome inhibitor carfilzomib was
used to confirm that the degradation was proteasome-dependent.[1]

### **Multiplexed Mass Spectrometry-based Proteomics**

- Objective: To globally assess the selectivity of ALV1 and ALV2 across the entire proteome.
- Method: Jurkat cells or human Tregs were treated with the compounds for 4 hours. Following treatment, cells were lysed, and proteins were digested into peptides. The peptides were then labeled with tandem mass tags for multiplexed analysis and analyzed by mass spectrometry to quantify changes in protein abundance across approximately 7,900 proteins.
   [1]

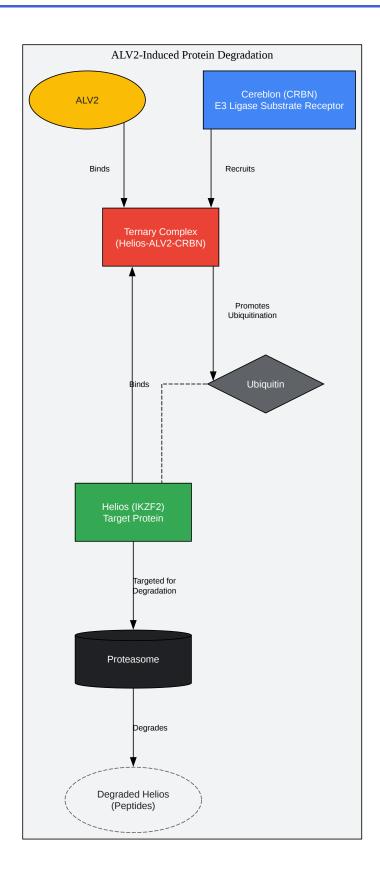
### In Vivo Mouse Studies

- Objective: To evaluate the ability of **ALV2** to selectively degrade Helios in a living organism.
- Method:CrbnI391V/I391V mice were administered ALV2 or a vehicle control. After the
  treatment period, spleens were harvested, and single-cell suspensions were prepared.
   Splenic CD4+ FoxP3+ Tregs were analyzed by flow cytometry to measure the levels of
  Helios and Ikaros.[1]

# Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams depict the signaling pathway of **ALV2**-induced degradation and the general experimental workflow.

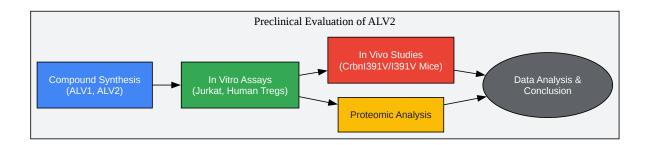




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Caption: Mechanism of ALV2-induced Helios degradation.





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Caption: Experimental workflow for **ALV2** preclinical research.

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#### References

- 1. Acute pharmacological degradation of Helios destabilizes regulatory T cells PMC [pmc.ncbi.nlm.nih.gov]
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